molecular formula C7H11N3O B13174074 1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one

1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one

Cat. No.: B13174074
M. Wt: 153.18 g/mol
InChI Key: ZDDDODRRWSLELC-UHFFFAOYSA-N
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Description

1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one is an organic compound that features an imidazole ring, a common structural motif in many biologically active molecules

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The amino and ketone groups can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

    1-(3-Aminopropyl)imidazole: Similar in structure but lacks the ketone group.

    1-Methylimidazole: Lacks the amino and ketone functionalities.

    2-Amino-4-methylimidazole: Similar but with different substitution patterns.

Uniqueness: 1-Amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-one is unique due to the presence of both amino and ketone groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-amino-3-(1-methylimidazol-2-yl)propan-2-one

InChI

InChI=1S/C7H11N3O/c1-10-3-2-9-7(10)4-6(11)5-8/h2-3H,4-5,8H2,1H3

InChI Key

ZDDDODRRWSLELC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC(=O)CN

Origin of Product

United States

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